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Introduction
CD122, the interleukin-2 (IL-2) and interleukin-15 (IL-15) receptor beta subunit, is a critical

component in the signaling pathways that regulate the proliferation and activity of T cells and

Natural Killer (NK) cells.[1][2] Its role in mediating immune responses makes it a compelling

target for therapeutic monoclonal antibodies aimed at treating various autoimmune diseases

and cancers. The development of a humanized anti-CD122 antibody is a key strategy to create

a therapeutic agent with high specificity and reduced immunogenicity in patients.[1]

These application notes provide a comprehensive overview of the development and

characterization of a humanized anti-CD122 antibody. This document details the critical steps

from antibody humanization to in-depth characterization of its binding properties and functional

activity. The protocols provided offer step-by-step guidance for researchers in the field of

therapeutic antibody development.

Data Summary
The following tables summarize the key quantitative data obtained during the characterization

of the humanized anti-CD122 antibody (designated as hCD122-Ab).

Table 1: Binding Affinity and Kinetics of hCD122-Ab
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Antibody Antigen K_D (nM) k_a (1/Ms) k_d (1/s)

Murine Precursor Human CD122 1.2 2.5 x 10^5 3.0 x 10^-4

hCD122-Ab Human CD122 0.8 3.1 x 10^5 2.5 x 10^-4

hCD122-Ab
Cynomolgus

CD122
1.0 2.8 x 10^5 2.8 x 10^-4

Isotype Control Human CD122 No Binding No Binding No Binding

Table 2: Cell-Based Binding Affinity of hCD122-Ab

Cell Line Target Expression Antibody EC_50 (nM)

Activated Human

PBMCs
High CD122 hCD122-Ab 2.5

NK-92 Cells Moderate CD122 hCD122-Ab 5.1

Jurkat Cells Low/No CD122 hCD122-Ab >1000

Table 3: Functional Activity of hCD122-Ab

Assay Target Cells Effector Cells EC_50 (nM) Max Lysis (%)

CDC
Activated Human

PBMCs

Human

Complement
15.2 65

ADCC
Activated Human

PBMCs
NK Cells 0.5 80
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Figure 1: CD122 Signaling Pathway.
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Figure 2: Experimental Workflow.

Experimental Protocols
Antibody Humanization by Complementarity-
Determining Region (CDR) Grafting
This protocol outlines the in-silico and molecular biology steps to humanize a murine anti-

CD122 monoclonal antibody.

1.1. In-Silico Design:

Sequence Analysis: Sequence the variable heavy (VH) and light (VL) chains of the murine

anti-CD122 antibody.

CDR Identification: Identify the CDRs of the murine VH and VL chains using a standard

numbering scheme (e.g., Kabat, Chothia).

Human Germline Framework Selection: Search human germline V and J gene databases for

framework regions (FRs) with the highest sequence homology to the murine antibody's FRs.

3D Modeling: Generate a 3D model of the murine antibody's variable fragment (Fv) to

identify key framework residues that may influence CDR conformation.

Back-Mutation Analysis: Identify framework residues in the selected human germline

sequences that differ from the murine sequence and are predicted to be critical for

maintaining CDR structure. Plan for potential "back-mutations" to the original murine residue

if necessary.

1.2. Molecular Biology:
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Gene Synthesis: Synthesize the DNA sequences encoding the humanized VH and VL

chains, incorporating the murine CDRs into the selected human frameworks.

Vector Construction: Clone the synthesized humanized VH and VL genes into a mammalian

expression vector containing the desired human constant regions (e.g., IgG1).

Expression and Purification: Transfect a suitable mammalian cell line (e.g., CHO, HEK293)

with the expression vector. Culture the cells and purify the secreted humanized antibody

using Protein A affinity chromatography.

Surface Plasmon Resonance (SPR) for Binding Affinity
and Kinetics
This protocol describes the determination of binding kinetics and affinity of the humanized anti-

CD122 antibody to recombinant human CD122 protein.[3][4]

2.1. Materials:

SPR instrument (e.g., Biacore)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Recombinant human CD122 protein

Humanized anti-CD122 antibody (hCD122-Ab) and murine precursor

HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant

P20)

2.2. Procedure:

Chip Immobilization:

1. Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for

7 minutes.
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2. Immobilize recombinant human CD122 (diluted to 10 µg/mL in 10 mM sodium acetate, pH

5.0) to the desired level (e.g., ~100 RU).

3. Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH

8.5.

Kinetic Analysis:

1. Prepare a dilution series of the hCD122-Ab in HBS-EP+ buffer (e.g., 0 nM to 50 nM).

2. Inject each antibody concentration over the immobilized CD122 surface for 180 seconds

(association phase).

3. Allow dissociation in HBS-EP+ buffer for 600 seconds (dissociation phase).

4. Regenerate the sensor surface between cycles with a short pulse of glycine-HCl, pH 1.5.

Data Analysis:

1. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the

association rate constant (ka), dissociation rate constant (kd), and the equilibrium

dissociation constant (KD).

Flow Cytometry for Cell-Based Binding
This protocol details the assessment of hCD122-Ab binding to CD122-expressing cells.

3.1. Materials:

CD122-positive cells (e.g., activated human PBMCs, NK-92 cells)

CD122-negative cells (e.g., Jurkat cells)

hCD122-Ab

Isotype control antibody

Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
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FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Flow cytometer

3.2. Procedure:

Cell Preparation: Harvest and wash cells, then resuspend in cold FACS buffer to a

concentration of 1x10^6 cells/mL.

Antibody Incubation:

1. Aliquot 100 µL of cell suspension into flow cytometry tubes.

2. Add a serial dilution of hCD122-Ab or isotype control (e.g., 0.01 to 1000 nM).

3. Incubate on ice for 30-60 minutes.

Washing: Wash cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5

minutes between washes.

Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of FACS buffer

containing the fluorescently labeled secondary antibody at the manufacturer's recommended

dilution. Incubate on ice for 30 minutes in the dark.

Final Wash: Wash cells twice with cold FACS buffer.

Acquisition: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire data on a

flow cytometer.

Data Analysis: Determine the median fluorescence intensity (MFI) for each antibody

concentration. Plot MFI versus antibody concentration and fit to a sigmoidal dose-response

curve to calculate the EC50 value.

Complement-Dependent Cytotoxicity (CDC) Assay
This protocol measures the ability of hCD122-Ab to induce cell death in the presence of

complement.
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4.1. Materials:

CD122-expressing target cells (e.g., activated human PBMCs)

hCD122-Ab and isotype control

Human complement serum (e.g., from rabbit or human source)

Calcein-AM

Assay medium (e.g., RPMI 1640)

96-well flat-bottom plate

Fluorescence plate reader

4.2. Procedure:

Target Cell Labeling:

1. Resuspend target cells at 1x10^6 cells/mL in assay medium.

2. Add Calcein-AM to a final concentration of 2 µM.

3. Incubate for 30 minutes at 37°C.

4. Wash cells twice with assay medium.

Assay Setup:

1. Seed 5x10^4 labeled target cells per well in a 96-well plate.

2. Add serial dilutions of hCD122-Ab or isotype control.

3. Add human complement serum to a final concentration of 10-20%.

4. Include control wells for spontaneous release (cells + complement, no antibody) and

maximum release (cells + 2% Triton X-100).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the plate for 2-4 hours at 37°C.

Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation: 485

nm, Emission: 520 nm).

Data Analysis: Calculate the percentage of specific lysis using the following formula: % Lysis

= 100 * (Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum

Release)

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay
This protocol assesses the ability of hCD122-Ab to mediate the killing of target cells by effector

cells.

5.1. Materials:

CD122-expressing target cells

Effector cells (e.g., human NK cells or PBMCs)

hCD122-Ab and isotype control

Cell viability reagent (e.g., a non-radioactive LDH release assay kit or a fluorescent live/dead

stain)

Assay medium (e.g., RPMI 1640 + 10% FBS)

96-well U-bottom plate

5.2. Procedure:

Cell Preparation:

1. Prepare target cells at 1x10^5 cells/mL in assay medium.

2. Prepare effector cells at a concentration to achieve the desired Effector:Target (E:T) ratio

(e.g., 2.5x10^6 cells/mL for a 25:1 ratio).
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Assay Setup:

1. Add 50 µL of target cells (5,000 cells) to each well of a 96-well plate.

2. Add 50 µL of serially diluted hCD122-Ab or isotype control.

3. Incubate for 30 minutes at 37°C to allow antibody opsonization.

4. Add 100 µL of effector cells.

5. Include control wells for spontaneous lysis (target cells only), effector cell background

(effector cells only), and maximum lysis (target cells + lysis buffer).

Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell contact, then

incubate for 4-6 hours at 37°C.

Data Acquisition:

1. Centrifuge the plate at 250 x g for 5 minutes.

2. Transfer 50-100 µL of supernatant to a new flat-bottom plate.

3. Add the LDH substrate or other detection reagent according to the manufacturer's

instructions.

4. Measure absorbance or fluorescence using a plate reader.

Data Analysis: Calculate the percentage of specific lysis using the formula provided in the

detection kit, correcting for spontaneous and background lysis. Plot the percent lysis against

antibody concentration and determine the EC50.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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